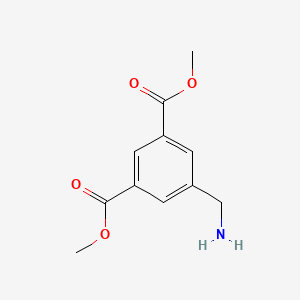
Dimethyl 5-(aminomethyl)benzene-1,3-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(Aminometil)benceno-1,3-dioato de dimetilo es un compuesto orgánico con la fórmula molecular C11H13NO4 y un peso molecular de 223,23 g/mol Es un derivado del ácido bencenodicarboxílico, específicamente modificado con un grupo aminometilo y dos grupos éster metílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-(Aminometil)benceno-1,3-dioato de dimetilo típicamente implica la esterificación del ácido 5-(aminometil)benceno-1,3-dicarboxílico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los grupos ácidos carboxílicos a ésteres metílicos .
Métodos de producción industrial: En un entorno industrial, la producción de 5-(Aminometil)benceno-1,3-dioato de dimetilo puede escalarse utilizando reactores de flujo continuo. Esto permite un mejor control sobre las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-(Aminometil)benceno-1,3-dioato de dimetilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo aminometilo puede oxidarse para formar un grupo nitro en condiciones de oxidación fuertes.
Reducción: Los grupos éster pueden reducirse a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo aminometilo puede participar en reacciones de sustitución nucleofílica, formando nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales:
Oxidación: 5-(Nitrometil)benceno-1,3-dioato de dimetilo.
Reducción: 5-(Hidroximetil)benceno-1,3-dioato de dimetilo.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 5-(Aminometil)benceno-1,3-dioato de dimetilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como bloque de construcción en la síntesis de compuestos biológicamente activos.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-(Aminometil)benceno-1,3-dioato de dimetilo implica su interacción con objetivos moleculares específicos. El grupo aminometilo puede formar enlaces de hidrógeno e interacciones electrostáticas con diversas moléculas biológicas, influyendo en su actividad. Los grupos éster pueden sufrir hidrólisis, liberando los derivados ácidos carboxílicos activos que pueden interactuar aún más con los objetivos biológicos .
Compuestos similares:
- 5-(Hidroximetil)benceno-1,3-dioato de dimetilo
- 5-(Nitrometil)benceno-1,3-dioato de dimetilo
- 5-(Metilamino)benceno-1,3-dioato de dimetilo
Comparación: El 5-(Aminometil)benceno-1,3-dioato de dimetilo es único debido a la presencia del grupo aminometilo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos. La presencia del grupo aminometilo permite una gama más amplia de modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en investigación y aplicaciones industriales .
Comparación Con Compuestos Similares
- Dimethyl 5-(hydroxymethyl)benzene-1,3-dioate
- Dimethyl 5-(nitromethyl)benzene-1,3-dioate
- Dimethyl 5-(methylamino)benzene-1,3-dioate
Comparison: Dimethyl 5-(aminomethyl)benzene-1,3-dioate is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the aminomethyl group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
dimethyl 5-(aminomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6,12H2,1-2H3 |
Clave InChI |
VCPZJTZIGFWICK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















